Product packaging for Ethyl 2-cyano-2,3-diethylpentanoate(Cat. No.:CAS No. 854879-12-2)

Ethyl 2-cyano-2,3-diethylpentanoate

Cat. No.: B1460558
CAS No.: 854879-12-2
M. Wt: 211.3 g/mol
InChI Key: UQCQTLJJQSSMTI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2,3-diethylpentanoate is a chemical compound with the molecular formula C12H21NO2 . It belongs to the class of cyanoacetate esters, which are widely recognized in organic synthesis as versatile building blocks for the construction of more complex molecules . The structure of this compound incorporates multiple reactive sites: an ester group, a nitrile group, and two ethyl substituents on the carbon chain. This combination of functional groups suggests significant potential for use in various research applications. Compounds with similar structures, such as other 2-cyano-3-oxosuccinate derivatives, are frequently employed as key intermediates in the synthesis of heterocycles, including various N- and O-containing compounds with potential pharmacological interest . The presence of the nitrile group can allow for further transformations, serving as a precursor to other functional groups like carboxylic acids or amides . Researchers may explore its utility in multi-step synthetic routes, including Knoevenagel condensations or Michael addition reactions, leveraging its acidic proton(s) alpha to the electron-withdrawing nitrile and carbonyl groups . As with all chemicals of this nature, proper safety protocols must be followed. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B1460558 Ethyl 2-cyano-2,3-diethylpentanoate CAS No. 854879-12-2

Properties

IUPAC Name

ethyl 2-cyano-2,3-diethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10(6-2)12(7-3,9-13)11(14)15-8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQTLJJQSSMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 2,3 Diethylpentanoate

Elucidation of Electron Density Distribution and Active Site Reactivity

The electron density distribution in ethyl 2-cyano-2,3-diethylpentanoate is significantly influenced by the electron-withdrawing nature of both the cyano and the ethyl ester functionalities. This results in a highly polarized molecule with distinct reactive sites.

Computational analyses, such as those based on density functional theory (DFT), can provide insights into the molecular orbital landscape and charge distribution. nih.gov For analogous α-cyanoesters, these studies reveal a significant depletion of electron density at the α-carbon, despite it being bonded to two electron-donating ethyl groups. The primary sites for nucleophilic attack are the electrophilic carbon atoms of the nitrile and the ester carbonyl group. The nitrogen atom of the nitrile and the oxygen atoms of the ester possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids.

The quaternary α-carbon, lacking a proton, cannot be deprotonated to form a stable enolate in the same manner as monosubstituted cyanoacetates. This structural feature prevents reactions that typically proceed through an enolate intermediate, such as further α-alkylation. The reactivity of the molecule is therefore channeled towards reactions at the cyano and ester groups.

Key Reactive Sites:

Carbonyl Carbon (Ester): Highly electrophilic and susceptible to nucleophilic acyl substitution.

Nitrile Carbon: Electrophilic and can undergo nucleophilic addition.

Ester Oxygen Atoms: Possess lone pairs, acting as Lewis basic sites.

Nitrile Nitrogen Atom: Possesses a lone pair, acting as a Lewis basic site.

Kinetic and Thermodynamic Parameters of Cyanoester Transformations

One of the fundamental transformations for this class of compounds is hydrolysis, which can be either acid- or base-catalyzed, to yield the corresponding carboxylic acid. The reaction proceeds via nucleophilic attack at the ester carbonyl. The rate of this reaction is influenced by the steric bulk around the reaction center. The presence of two ethyl groups at the α- and β-positions would be expected to slow down the rate of hydrolysis compared to less hindered esters due to steric hindrance in the formation of the tetrahedral intermediate.

Another important reaction is the reduction of the nitrile group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using Raney Nickel) or chemical reductants like sodium borohydride (B1222165) in the presence of a catalyst. rsc.org The reaction is often chemoselective, with the nitrile being reduced in preference to the ester under specific conditions.

The thermodynamic stability of the products often drives these reactions. For example, the hydrolysis of the ester is typically an exothermic process, favored by the formation of a stable carboxylate salt under basic conditions. The balance between kinetic and thermodynamic control can be crucial, especially in reactions with multiple potential outcomes. masterorganicchemistry.com For instance, at lower temperatures, the faster-forming product (kinetic control) may predominate, while at higher temperatures, the more stable product (thermodynamic control) will be favored as the reaction reaches equilibrium. masterorganicchemistry.com

Table 1: Representative Kinetic and Thermodynamic Data for α-Cyanoester Transformations (Hypothetical for this compound based on analogous systems)

ReactionTypical ConditionsActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔHrxn) (kJ/mol)Notes
Base-Catalyzed HydrolysisNaOH, H₂O/EtOH60 - 80-50 to -70Rate is sensitive to steric hindrance.
Acid-Catalyzed HydrolysisH₃O⁺, heat70 - 90-10 to -30Reversible; requires excess water to drive to completion.
Nitrile Reduction (Catalytic)H₂, Raney Ni40 - 60-100 to -120Can be highly chemoselective.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like intermediates and transition states. masterorganicchemistry.comsolubilityofthings.com For reactions of this compound, these species are typically high in energy and short-lived.

In the base-catalyzed hydrolysis of the ester, the reaction proceeds through a tetrahedral intermediate . This intermediate is formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The transition state leading to this intermediate involves the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl π-bond. wikipedia.org The stability of this transition state, and thus the reaction rate, is highly sensitive to steric effects. The bulky ethyl groups at the α- and β-positions would raise the energy of this transition state, thereby decreasing the reaction rate.

For the acid-catalyzed hydrolysis , the initial step is the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The subsequent formation of a tetrahedral intermediate is again a key step. The transition state here involves the approach of the water molecule to the protonated carbonyl group.

In nitrile reduction , the mechanism can vary depending on the reducing agent. With catalytic hydrogenation, the nitrile adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. With hydride reagents, the mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate, which is then further reduced.

Transition states are, by definition, fleeting and cannot be isolated. youtube.com Their structures are often inferred from kinetic data, computational modeling, and the principles of physical organic chemistry. masterorganicchemistry.comyoutube.com For example, a reaction with a large negative entropy of activation would suggest a highly ordered, cyclic transition state.

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

The choice of solvent can profoundly impact the rate and even the mechanism of a chemical reaction. osti.govnumberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy. osti.govnih.gov

For reactions involving charged intermediates, such as the tetrahedral intermediate in ester hydrolysis, polar protic solvents (e.g., water, ethanol) are particularly effective at stabilization through hydrogen bonding. In contrast, polar aprotic solvents (e.g., DMSO, DMF) can accelerate SN2 reactions by solvating the cation but leaving the anion nucleophile relatively "bare" and more reactive. youtube.com

In the context of this compound, the hydrolysis of the ester would be significantly faster in a polar protic solvent that can stabilize the charged tetrahedral intermediate. For nitrile reductions using hydride reagents, the choice of solvent can affect the solubility and reactivity of the reducing agent.

Reaction conditions such as temperature and pressure also play a critical role. Increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier. As mentioned earlier, temperature can also be used to shift the equilibrium between kinetic and thermodynamic products. masterorganicchemistry.com High pressure can favor reactions that proceed through a transition state with a smaller volume than the reactants, a principle that can be exploited in certain synthetic applications.

The presence of a catalyst is another crucial reaction condition. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. For instance, the use of a phase-transfer catalyst could be employed to facilitate the reaction between an aqueous nucleophile and the organic-soluble this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Cyano 2,3 Diethylpentanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For ethyl 2-cyano-2,3-diethylpentanoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the covalent framework and the relative stereochemistry.

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within this compound.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. Key correlations are expected between the protons of the ethyl groups and the proton at the C3 position. For instance, the methine proton at C3 would show a correlation with the methylene (B1212753) protons of the adjacent ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. ustc.edu.cnnanalysis.comlibretexts.orgcolumbia.edu This technique is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum. Since the carbon at C2 is quaternary, it will not show a correlation in the HSQC spectrum. nanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton, especially around the quaternary C2 carbon. libretexts.orgcolumbia.eduyoutube.com For example, the protons of the ethyl group attached to C2 would show correlations to both C2 and the cyano carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons. acs.orglibretexts.org This is particularly important for determining the relative stereochemistry at the C2 and C3 chiral centers by observing through-space interactions between the substituents on these carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1 (CN)-~118H4, H6 → C1-
2 (C)-~55H4, H6, H8 → C2-
3 (CH)~2.1 (m)~45H8 → C2, C4, C5H8 ↔ H4, H6
4 (CH₂)~1.8 (m)~25H4 → C2, C3, C5H4 ↔ H8
5 (CH₃)~0.9 (t)~13H5 → C3, C4-
6 (CH₂)~1.9 (m)~30H6 → C2, C7H6 ↔ H8
7 (CH₃)~1.0 (t)~12H7 → C2, C6-
8 (CH₂)~4.2 (q)~62H8 → C9, C10-
9 (CH₃)~1.3 (t)~14H9 → C8, C10-
10 (C=O)-~168H8 → C10-

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

This compound possesses two chiral centers, leading to the possibility of two pairs of enantiomers (diastereomers). Quantitative NMR (qNMR) can be employed to determine the ratio of these diastereomers in a mixture. acs.orgemerypharma.comscienceopen.comox.ac.uk By carefully selecting well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer, the relative integration of these peaks can provide a precise measurement of the diastereomeric ratio. For instance, the methine proton at C3 is likely to have a slightly different chemical shift in each diastereomer, allowing for their quantification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ethyl groups attached to the main chain.

The McLafferty rearrangement is a potential fragmentation pathway for the nitrile group. miamioh.eduyoutube.com

Table 2: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M]⁺C₁₂H₂₁NO₂211.1572
[M-C₂H₅]⁺C₁₀H₁₆NO₂182.1181
[M-OC₂H₅]⁺C₁₀H₁₆N150.1283
[M-COOC₂H₅]⁺C₈H₁₄N124.1126

Note: These are predicted values for major fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitrile (C≡N) and the ester carbonyl (C=O) groups.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, with the C≡N stretch often giving a particularly strong signal.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Cyano (C≡N)Stretching~2240 (medium)~2240 (strong)
Ester (C=O)Stretching~1735 (strong)~1735 (weak)
C-OStretching~1200-1100 (strong)-
C-H (sp³)Stretching~2960-2850 (strong)~2960-2850 (strong)

Note: These are typical frequency ranges.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Given the chiral nature of this compound, chiroptical techniques are essential for characterizing its stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgslideshare.netjascoinc.com A chiral molecule like this compound is expected to exhibit a plain curve or a Cotton effect curve in its ORD spectrum, depending on whether the measurements are taken near an absorption band. libretexts.org This technique can be used to determine the enantiomeric excess of a sample and, through comparison with known standards or theoretical calculations, can aid in the assignment of the absolute configuration of the chiral centers. The nitrile group itself is not a traditional chromophore for ORD, but its electronic transitions in the far UV, or the influence of the chiral centers on the ester carbonyl chromophore, could give rise to a measurable Cotton effect. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of molecules. This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. As this compound possesses a chiral center at the C2 position, and potentially another at the C3 position depending on the stereochemistry, it is expected to be CD active. The presence of two stereogenic centers suggests the possible existence of four stereoisomers (two pairs of enantiomers).

A comprehensive search of scientific literature and spectral databases did not yield any specific experimental or theoretical Circular Dichroism (CD) spectroscopic data for this compound. While related compounds and their spectroscopic analyses have been reported, direct CD analysis of the title compound is not publicly available.

The study of the CD spectrum of each stereoisomer of this compound would provide invaluable information regarding their absolute configuration and conformational preferences in solution. The electronic transitions associated with the nitrile (-C≡N) and the ester (-COOEt) chromophores are expected to give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects would be directly related to the spatial arrangement of these groups around the chiral centers.

Future research involving the synthesis and separation of the individual stereoisomers of this compound, followed by their analysis using Circular Dichroism spectroscopy, would be essential for a complete understanding of their three-dimensional structure. Such studies would allow for the assignment of the absolute configuration of each isomer by comparing experimental CD spectra with those predicted from quantum chemical calculations.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 2,3 Diethylpentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For ethyl cyanoacetate (B8463686), a representative model for more complex cyanoacrylates, DFT calculations offer a window into its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For ethyl cyanoacetate, various conformations can exist due to the rotational freedom around its single bonds. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can be employed to find the global minimum energy conformation. This optimized geometry is crucial as it forms the basis for all subsequent calculations. The analysis would reveal the most probable bond lengths, bond angles, and dihedral angles, providing a precise molecular structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. For ethyl cyanoacetate, the electron-withdrawing cyano and ester groups significantly influence the energy and localization of these orbitals. The LUMO is expected to be localized around the α-carbon of the cyanoacrylate, making it susceptible to nucleophilic attack, which is the key step in its well-known anionic polymerization.

Table 1: Calculated FMO Energies for a Representative Cyanoacrylate Analog

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These are representative values for a generic ethyl cyanoacrylate analog and can vary based on the specific computational method and basis set used.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations not to only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. These predicted spectra can be compared with experimental data to validate the computational model. For ethyl cyanoacetate, characteristic vibrational frequencies for the C≡N (nitrile), C=O (carbonyl), and C-O (ester) stretches would be of particular interest.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis allows for the characterization of chemical bonds and non-covalent interactions. By examining the topological properties of the electron density at bond critical points (BCPs), one can determine the nature of the bond (e.g., covalent, ionic, or intermediate). For a molecule like ethyl cyanoacetate, QTAIM can be used to quantify the polarity of the C-CN and C-COOEt bonds and to study potential weak intermolecular interactions, such as hydrogen bonds, that might occur in condensed phases.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent. MD simulations can explore the conformational landscape of flexible molecules like ethyl 2-cyano-2,3-diethylpentanoate by simulating the atomic motions at a given temperature. This provides a dynamic picture of the accessible conformations and the energy barriers between them. Moreover, by including explicit solvent molecules in the simulation, one can study the influence of the solvent on the solute's conformation and dynamics. This is particularly important for understanding reaction mechanisms and solvation energies.

Chemical Reactivity and Derivatization Studies of Ethyl 2 Cyano 2,3 Diethylpentanoate

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group in Ethyl 2-cyano-2,3-diethylpentanoate is a primary site for nucleophilic attack. However, the significant steric hindrance surrounding the carbonyl group, posed by the quaternary α-carbon and the adjacent tertiary carbon, suggests that hydrolysis and transesterification reactions would be challenging under standard conditions.

Ester Hydrolysis: Alkaline hydrolysis (saponification) of sterically hindered esters often requires more forcing conditions than for unhindered analogues. arkat-usa.org Typical methods involving aqueous hydroxide (B78521) solutions at room temperature would likely be very slow. To achieve efficient hydrolysis, elevated temperatures, stronger bases, or non-aqueous solvent systems may be necessary. chemicalforums.comresearchgate.net For instance, the use of potassium hydroxide in refluxing ethylene (B1197577) glycol or potassium trimethylsilanolate in THF are reported methods for hydrolyzing sterically demanding esters. chemicalforums.com Another approach involves using sodium hydroxide in a non-aqueous mixture of methanol (B129727) and dichloromethane, which can enhance the reactivity of the hydroxide ion. arkat-usa.org

Transesterification: Transesterification, the conversion of the ethyl ester to another ester by reaction with an alcohol, would also be impeded by the steric crowding. Acid-catalyzed transesterification would proceed via a protonated carbonyl intermediate, while base-catalyzed transesterification would involve direct nucleophilic attack of an alkoxide. In both cases, the bulky substituents would slow the reaction rate. The steric effect of the leaving group can also influence the reaction's efficacy. amelica.org

Below is a table illustrating typical conditions that have been found effective for the hydrolysis of sterically hindered esters, which could be applicable to this compound.

Reagent/SystemSolventTemperatureEfficacy Notes
NaOH / H₂O-MeOHMethanol/WaterRefluxStandard, but likely slow for highly hindered esters. researchgate.net
KOHEthylene GlycolHigh Temp (e.g., >150°C)For very resistant esters. chemicalforums.com
NaOHMethanol/DichloromethaneRoom TemperatureNon-aqueous system enhances hydroxide reactivity. arkat-usa.org
LiIPyridine110°CAnhydrous conditions for sensitive substrates. chemicalforums.com
Potassium TrimethylsilanolateTetrahydrofuran (THF)80°CA powerful nucleophilic reagent for ester cleavage. chemicalforums.com

Nitrile Group Transformations (e.g., Reduction to Amine, Hydration to Amide, Cyclization)

The cyano group is a versatile functional handle that can be transformed into various other groups. chemicalforums.com

Reduction to Amine: The nitrile can be reduced to a primary amine (2,3-diethyl-2-(aminomethyl)pentanoic acid ethyl ester). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another common method, though it may require high pressures and temperatures due to the steric hindrance around the nitrile group.

Hydration to Amide: The nitrile group can be hydrated to the corresponding amide (2-carbamoyl-2,3-diethylpentanoic acid ethyl ester). This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydration often uses concentrated sulfuric or hydrochloric acid, while basic hydration might employ hydrogen peroxide in the presence of a base like sodium hydroxide. The choice of conditions can sometimes allow for selective hydration to the amide without subsequent hydrolysis of the ester group.

Cyclization: The presence of both a nitrile and an ester group allows for potential intramolecular cyclization reactions. For instance, in the presence of a strong base, the enolate could potentially be formed (see section 6.3), although this is disfavored due to the lack of an α-hydrogen. More relevant are reactions where the nitrile participates in cyclizations with external reagents. For example, [3+2] cycloaddition reactions with azides can form tetrazoles.

Acidic α-Hydrogen Reactivity and Enolate Chemistry

A key feature of α-cyano esters is the acidity of the α-hydrogen, which allows for the formation of a resonance-stabilized enolate. youtube.comlibretexts.org However, in the case of this compound, the α-carbon is fully substituted with two ethyl groups, a cyano group, and the ester moiety. Therefore, there is no acidic α-hydrogen.

This structural feature has profound implications for its reactivity:

No Enolate Formation: The compound cannot be deprotonated at the α-carbon to form an enolate.

Inapplicability of α-Alkylation Reactions: Consequently, it cannot undergo typical α-alkylation reactions, such as the malonic ester synthesis, which rely on the nucleophilicity of an enolate intermediate. wikipedia.org

No Aldol or Claisen-type Condensations: It cannot act as a nucleophile in classic condensation reactions like the Aldol or Claisen condensations.

Any base-mediated reactions would have to occur at other positions, such as the ester carbonyl or the nitrile group.

Synthetic Utility and Applications of Ethyl 2 Cyano 2,3 Diethylpentanoate As a Key Building Block

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrrolidinones, Piperidinones)

The α-cyanoester moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, including lactams such as pyrrolidinones (5-membered rings) and piperidinones (6-membered rings). The synthetic strategies typically involve the reduction of the nitrile to a primary amine, followed by intramolecular cyclization (lactamization) with the ester group.

While no specific examples detailing the use of ethyl 2-cyano-2,3-diethylpentanoate in heterocycle synthesis have been documented, its structure lends itself to such transformations. The likely synthetic pathway would involve the selective reduction of the cyano group.

Hypothetical Transformation to a Piperidinone Derivative:

A plausible route to a substituted piperidinone would involve the following steps:

Reduction of the Nitrile: The cyano group of this compound could be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield an aminodiester intermediate.

Intramolecular Cyclization: Subsequent heating or acid/base catalysis would induce lactamization, where the newly formed primary amine attacks the carbonyl carbon of the ethyl ester, eliminating ethanol and forming the piperidinone ring.

The resulting product would be a highly substituted piperidin-2-one, specifically 3,4,4-triethylpiperidin-2-one. The steric hindrance provided by the geminal diethyl groups at the 4-position and the additional ethyl group at the 3-position would likely influence the stability and conformational properties of the resulting lactam.

This approach is analogous to established methods for synthesizing substituted lactams from cyanoesters, which are valuable scaffolds in medicinal chemistry.

Role in the Construction of Complex Polycyclic and Spirocyclic Architectures

The dense functionality of α-cyanoesters makes them valuable substrates in tandem and cascade reactions, which can rapidly generate molecular complexity in the form of polycyclic and spirocyclic frameworks. These reactions often proceed through a series of Michael additions, aldol condensations, and cyclizations.

Although direct evidence for this compound in such reactions is not available, its structure suggests it could serve as a key component in building complex ring systems. For instance, tandem reactions involving Michael additions are a known strategy for constructing polycyclic systems from simple precursors. nih.govnih.gov

Potential Application in Spirocycle Synthesis:

A hypothetical application could involve the reaction of this compound with a suitable bis-electrophile. For example, reaction with a 1,ω-dihalide under basic conditions could lead to a spirocyclic compound.

Deprotonation: The presence of the electron-withdrawing cyano and ester groups, however, does not render any protons on the α-carbon acidic, as it is a quaternary center. Therefore, initial functionalization would be required to introduce a handle for cyclization.

Alternative Strategy - Radical Cyclization: An alternative approach could involve radical cyclization. If a radical can be generated at a suitable position on one of the ethyl substituents, an intramolecular cyclization onto the nitrile could be envisioned, leading to a fused ring system.

More directly, related α,β-unsaturated cyanoesters are known to participate in [3+2] cycloaddition reactions to form spirocyclic oxazoles. rsc.org While our target compound is saturated, this highlights the versatility of the cyanoester motif in constructing spirocycles.

Intermediate in the Preparation of Advanced Organic Materials and Polymers

The synthesis of functional polymers is a cornerstone of materials science. Cyanoacrylate-based polymers are well-known for their adhesive properties. Research has also focused on creating functionalized poly(alkyl cyanoacrylate) (PACA) nanoparticles for applications such as drug delivery. acs.orgafinitica.com These are often synthesized via the polymerization of cyanoacrylic monomers, which can be prepared from the corresponding α-cyanoesters.

Predicted Role in Polymer Synthesis:

This compound could potentially serve as a precursor to a novel monomer for polymerization. A Knoevenagel condensation of a related, simpler α-cyanoacetate with formaldehyde is a common route to ethyl cyanoacrylate, the monomer for "super glue."

While the quaternary nature of the α-carbon in this compound prevents a direct Knoevenagel condensation, modifications to the structure could introduce polymerizable functionality. For example, selective functionalization of one of the ethyl groups to introduce a vinyl or other polymerizable group could transform this building block into a monomer.

Furthermore, cyano-functionalized polymers are of interest for their unique electronic properties. Recent studies have shown that cyano-functionalized polyethylenes can be synthesized via the copolymerization of ethylene (B1197577) and acrylamide, where the amide is subsequently converted to a nitrile. nih.govresearchgate.net This demonstrates the value of the cyano group in tuning polymer properties.

Potential Polymer Properties:

A polymer derived from a monomer based on this compound would be expected to have the following characteristics:

High Lipophilicity: Due to the numerous alkyl chains.

Amorphous Nature: The bulky and irregular substitution pattern would likely disrupt polymer chain packing, leading to an amorphous material with a low glass transition temperature.

Chemical Functionality: The pendant nitrile and ester groups would be available for post-polymerization modification.

Contribution to Total Synthesis of Complex Molecular Targets and Analogues

The total synthesis of natural products often requires building blocks that allow for the controlled installation of multiple stereocenters and functional groups. α-Cyanoesters and their derivatives are frequently employed in these endeavors due to their versatile reactivity.

Given the lack of specific literature, the contribution of this compound to total synthesis remains speculative. However, its structure suggests it could be a useful synthon for introducing a gem-diethyl motif adjacent to a functionalized quaternary center.

Illustrative Synthetic Utility in a Hypothetical Total Synthesis Context:

Consider a hypothetical natural product containing a polysubstituted cyclohexane ring. A synthetic strategy could involve a Diels-Alder reaction where a diene is reacted with a dienophile derived from this compound. To make this feasible, the parent compound would first need to be converted into an α,β-unsaturated derivative.

Table of Potential Reactions and Products in a Synthetic Context

Reaction TypeHypothetical ReactantsPotential Intermediate/ProductRelevance to Total Synthesis
Alkylation This compound (after conversion to an enolate) + ElectrophileFurther functionalized pentanoate derivativeIntroduction of additional complexity and functional handles.
Hydrolysis & Decarboxylation This compound2,3-DiethylpentanenitrileAccess to a simplified nitrile scaffold.
Reduction This compound + LiAlH₄2-(Aminomethyl)-2,3-diethylpentan-1-olFormation of a functionalized amino alcohol.

The true potential of this compound in total synthesis will only be revealed through future research that explores its reactivity and demonstrates its incorporation into complex molecular targets.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Cyano 2,3 Diethylpentanoate

Atom Economy and Reaction Efficiency Optimization

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. pnas.org An ideal reaction would have 100% atom economy. The synthesis of substituted ethyl cyanoacetate (B8463686) derivatives often involves alkylation reactions, which can be optimized for greater efficiency. patsnap.com

A plausible synthesis for Ethyl 2-cyano-2,3-diethylpentanoate involves the sequential alkylation of ethyl cyanoacetate. The efficiency of such a process is highly dependent on reaction conditions. Factors such as temperature, pressure, solvent systems, reaction time, and the use of additives like phase-transfer catalysts can be carefully controlled to improve yield and selectivity. patsnap.comnih.gov For instance, optimizing the pH, methylating agent concentration, and phase-transfer agent concentration in similar alkylation procedures has been shown to significantly increase product yield. nih.gov

Table 1: Hypothetical Atom Economy for a Key Synthesis Step

This interactive table shows a hypothetical calculation for one of the alkylation steps in the synthesis of this compound, illustrating the concept of atom economy.

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )Atom Economy (%)
Ethyl 2-cyanopentanoateC₈H₁₃NO₂155.19This compoundC₁₂H₂₁NO₂211.30
Ethyl bromideC₂H₅Br108.97Sodium bromide (Byproduct)NaBr102.8965.8

Note: This calculation assumes the use of a strong base like sodium ethoxide for deprotonation, leading to the formation of sodium bromide as a byproduct.

Optimizing reaction conditions is crucial for maximizing yield. This includes fine-tuning temperature and pressure, selecting appropriate solvents, and adjusting stoichiometry. patsnap.com Modeling and simulation can also play a vital role in identifying optimal reaction conditions, thereby minimizing the need for extensive experimental trials. numberanalytics.com

Utilization of Environmentally Benign Solvents and Solvent-Free Reactions

Solvents are a major contributor to chemical waste, often constituting the largest portion of non-product output in a chemical process. pnas.org Traditional organic solvents are frequently volatile, flammable, and toxic, prompting the search for greener alternatives. researchgate.netnih.gov For syntheses like that of this compound, several environmentally benign solvent options can be considered.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While organic compounds may have poor solubility in water, the use of phase-transfer catalysts or resin-supported catalysts can overcome this limitation. researchgate.net

Ionic Liquids (ILs): These are salts with low melting points that can serve as non-volatile, thermally stable solvents, potentially improving reaction outcomes. chemistryviews.org

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic and non-flammable medium that can be an effective solvent for certain reactions. Its properties can be tuned by adjusting temperature and pressure. chemistryviews.org

Glycerol and Polyethylene Glycol (PEG): These are recognized as eco-friendly solvents due to their low toxicity, low cost, and minimal environmental impact. scirp.org

The most ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to shorter reaction times and higher yields. nih.govrsc.org For example, the synthesis of monoethyl malonyl chloride, a related compound, showed significantly higher conversion (98.23%) in a solvent-free process compared to one using a solvent (84.39%). ijret.org

Table 2: Comparison of Solvent Systems for Organic Synthesis

This table provides a qualitative comparison of different solvent types based on green chemistry principles.

Solvent TypeEnvironmental ImpactSafetyRecyclabilityApplicability
Traditional Organic SolventsHigh (VOCs, toxicity)Low (Flammable, toxic)Moderate to HighBroad
WaterLowHighHighLimited by solubility
Ionic LiquidsVariable (depends on ions)High (Non-volatile)Moderate to HighGrowing
Supercritical Fluids (e.g., scCO₂)LowHighHighRequires special equipment
Solvent-FreeNoneHighN/AReaction dependent

Development of Sustainable and Recyclable Catalytic Systems

Catalysts are essential for enhancing reaction rates and selectivity, but their sustainability is a key concern. Green catalytic systems focus on using less toxic materials and ensuring the catalyst can be easily recovered and reused over multiple cycles. numberanalytics.comresearchgate.net The formation of C-C bonds, a crucial step in synthesizing this compound, can be achieved using various sustainable catalytic approaches.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation (e.g., by filtration) and reuse. numberanalytics.comresearchgate.net Lignin, a renewable biopolymer, can be used as a support for metal nanoparticles to create low-cost, heterogeneous catalysts that are effective in C-C bond formation and can be recycled multiple times without significant loss of activity. researchgate.net Similarly, palladium nanoparticles have been used as recyclable catalysts for C-O bond formation under solvent-free conditions. rsc.org

Photoredox Catalysis: This approach uses visible light to drive chemical reactions with the help of a photocatalyst. nih.gov These reactions often proceed under mild, environmentally friendly conditions. rsc.org Dual photoredox and copper catalysis systems have been developed for cyanation reactions, offering a green and efficient method for constructing chiral nitrile compounds without the need for precious metals. digitellinc.com

Organocatalysis: This involves the use of small, metal-free organic molecules to catalyze reactions. This avoids the use of potentially toxic and expensive heavy metals. wordpress.com

Biocatalysts: Enzymes offer high selectivity under mild conditions, although their application can be limited by stability and cost. mdpi.com

Table 3: Overview of Sustainable Catalytic Systems

This table summarizes various sustainable catalyst types and their key features relevant to green synthesis.

Catalyst TypeKey AdvantagesExample ApplicationRecyclability
Heterogeneous CatalystsEasy separation, reusability, reduced waste.Lignin-supported metal nanoparticles for C-C bond formation. researchgate.netHigh
Photoredox CatalystsUses light energy, mild reaction conditions, environmentally friendly. rsc.orgOrganophotoredox catalysis for cyanoalkylation of enamides. rsc.orgHigh
OrganocatalystsMetal-free, lower toxicity, readily available.Reductive coupling/alkylation for synthesis of substituted ethyl cyanoacetates. wordpress.comModerate to High
Biocatalysts (Enzymes)High selectivity, mild conditions (aqueous, room temp).Enzymatic esterification using immobilized lipases. mdpi.comHigh (when immobilized)

Waste Minimization and Process Intensification Strategies

A primary goal of green chemistry is to minimize waste at every stage of a chemical process, from conceptual design to manufacturing. researchgate.net This involves strategies like source reduction, in-process recycling, and designing products that degrade after use. numberanalytics.compurkh.com

Process intensification is a key strategy for achieving waste minimization and improving efficiency. It involves developing innovative equipment and techniques that lead to smaller, cleaner, safer, and more energy-efficient processes. sphinxsai.com For ester production, which is relevant to this compound, several intensification techniques are applicable:

Continuous Flow Reactors: Compared to traditional batch reactors, continuous flow systems offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and reduced reaction times, which collectively minimize waste and production costs. sphinxsai.comresearchgate.net

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit. For equilibrium-limited reactions like esterification, it can increase conversion by continuously removing byproducts (like water), leading to significant energy savings and process efficiency gains. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating. numberanalytics.comnumberanalytics.com Microwave-assisted organic synthesis has been successfully used to prepare related heterocyclic compounds in eco-friendly solvents like glycerol. scirp.org

These advanced technologies not only reduce the environmental footprint of chemical manufacturing but also offer substantial economic benefits through lower energy consumption and reduced costs for raw materials and waste disposal. numberanalytics.compurkh.com

Table 4: Process Intensification Strategies for Waste Minimization

This table outlines various process intensification techniques and their benefits for green chemical synthesis.

StrategyDescriptionKey Benefits
Continuous Flow ChemistryReactions are performed in a continuously flowing stream rather than a batch.Enhanced safety, better process control, reduced waste, easy scale-up. researchgate.net
Reactive DistillationCombines reaction and distillation in one unit to overcome equilibrium limitations.Increased conversion, energy savings, reduced equipment cost. researchgate.net
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Drastically reduced reaction times, improved yields, higher product purity. numberanalytics.comscirp.org
Membrane ReactorsIntegrates a membrane for selective removal of products or byproducts.Shifts equilibrium for higher conversion, milder operating conditions. mdpi.com

Future Perspectives and Emerging Research Avenues for Ethyl 2 Cyano 2,3 Diethylpentanoate

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The reactivity of Ethyl 2-cyano-2,3-diethylpentanoate is largely governed by the cyano and ester functional groups, as well as the activated quaternary carbon. Future research could delve into novel transformations beyond traditional hydrolysis or reduction reactions.

Unconventional Reaction Pathways:

Decyanation Strategies: The development of mild and selective decyanation methods would be a significant advancement, allowing the nitrile group to be used as a removable activating group. This could open up pathways to synthesize highly substituted stereocenters.

Radical Chemistry: Exploration of radical-mediated reactions at the tertiary carbon adjacent to the nitrile could lead to novel carbon-carbon and carbon-heteroatom bond formations, creating complex molecular scaffolds.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable currently inaccessible transformations, such as the direct functionalization of the C-H bonds on the ethyl chains under mild conditions.

Novel Catalytic Systems:

Enantioselective Catalysis: A significant area of future research will be the development of catalytic systems for the enantioselective synthesis of chiral analogs of this compound. This could involve chiral phase-transfer catalysts or metal-based catalysts with chiral ligands to control the stereochemistry during the alkylation of a simpler cyanoacetate (B8463686) precursor.

Biocatalysis: The use of enzymes, such as nitrilases or lipases, could offer highly selective and environmentally benign routes for the transformation of the cyano and ester groups, respectively.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound can benefit significantly from modern automation and flow chemistry techniques. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions.

Flow Chemistry: Continuous flow chemistry has become a reliable method for the synthesis of a wide range of organic compounds, from simple molecules to complex pharmaceutical ingredients. researchgate.net The application of flow chemistry to the synthesis of this compound could offer several advantages:

Improved Safety: The handling of potentially hazardous reagents or intermediates can be managed more safely in the small, controlled environment of a flow reactor.

Enhanced Reaction Control: Precise control over temperature, pressure, and reaction time can lead to higher yields and purities.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a continuous sequence without the need for isolation and purification of intermediates, saving time and resources. rsc.orgnih.gov

Automated Synthesis Platforms: Automated synthesis platforms, often referred to as "molecule makers," can systematically explore a wide range of reaction conditions to identify optimal synthetic routes. technologynetworks.com For a molecule like this compound, an automated platform could:

Rapidly screen different bases, solvents, and alkylating agents for its synthesis.

Optimize reaction conditions to maximize yield and minimize by-product formation.

Facilitate the synthesis of a library of related analogs for structure-activity relationship studies.

A hypothetical automated workflow for the synthesis and optimization of this compound is presented in Table 1.

StepActionParameters to be Optimized
1Reactant Dispensing Automated liquid handlers dispense precise amounts of ethyl cyanoacetate, bromoethane, and a selected base into individual reactors.
2Reaction The reactors are subjected to a matrix of varying temperatures and reaction times.
3Work-up and Purification Automated quenching, extraction, and purification steps are performed.
4Analysis Each product is analyzed by an integrated analytical system (e.g., LC-MS) to determine yield and purity.
5Data Analysis and Iteration The results are fed back into the system to inform the next round of experiments, leading to the rapid identification of optimal conditions.
Table 1: Hypothetical Automated Workflow for the Synthesis of this compound

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound can be achieved through the application of advanced spectroscopic techniques.

In Situ Monitoring: Real-time monitoring of chemical reactions provides invaluable insights that are often missed with traditional offline analysis. Techniques that could be applied include:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products throughout the course of a reaction, providing detailed kinetic data.

Process Analytical Technology (PAT): The integration of in situ monitoring tools into a synthesis workflow is a cornerstone of PAT, which aims to ensure final product quality through real-time process control.

Advanced Spectroscopic Characterization: While standard techniques like NMR and mass spectrometry are essential for structural elucidation, more advanced methods could provide deeper insights:

2D NMR Techniques: Advanced 2D NMR experiments (e.g., HSQC, HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals in this structurally complex molecule.

X-ray Crystallography: If a crystalline derivative of this compound can be prepared, X-ray crystallography would provide definitive proof of its three-dimensional structure.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Reaction Prediction: For a molecule like this compound, ML models could be trained on large databases of known chemical reactions to:

Predict the most likely products of a given set of reactants and conditions.

Identify potential side reactions and by-products.

Suggest the optimal reagents and catalysts for a desired transformation.

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule. cas.org For this compound, such a tool might suggest alternative disconnections and starting materials that could be more efficient or cost-effective. Furthermore, AI algorithms can be coupled with automated synthesis platforms to create a closed-loop system for reaction optimization, where the AI designs experiments, the robot performs them, and the results are used to train the AI for the next iteration. technologynetworks.com

A summary of the potential applications of AI and ML in the study of this compound is provided in Table 2.

Application AreaSpecific TaskPotential Impact
Reaction Prediction Predict the yield and stereoselectivity of synthetic routes.Reduced number of trial-and-error experiments.
Retrosynthesis Propose novel and efficient synthetic pathways.Discovery of more economical and sustainable routes.
Process Optimization Identify optimal reaction conditions (temperature, solvent, catalyst).Increased yield, purity, and efficiency of the synthesis.
Property Prediction Estimate physicochemical and biological properties of the compound and its analogs.Faster screening for potential applications.
Table 2: Potential Applications of AI and Machine Learning for this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-cyano-2,3-diethylpentanoate, and how can reaction conditions be optimized?

  • The compound can be synthesized via base-catalyzed reactions involving intermediates like ethyl cyano-pentadienoates, as seen in analogous syntheses of ethyl 2-halonicotinates. For example, base catalysis with DMF acetal has been used to generate precursors for cyclization . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of cyano groups to electrophilic partners to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyano, ethyl groups).
  • IR : Strong absorption near 2240 cm1^{-1} for the nitrile group.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for similar esters like Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)pentanoate .

Q. How should this compound be stored to ensure stability?

  • Store as a neat oil at –20°C in inert, airtight containers to prevent hydrolysis of the nitrile or ester groups. Stability testing via periodic HPLC or GC-MS analysis is recommended, as degradation products (e.g., carboxylic acids) may form under moisture or elevated temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and stereochemistry. For example, the thiophene-substituted analog in was resolved to 0.84 Å resolution, confirming the spatial arrangement of substituents . Challenges include growing high-quality crystals; consider vapor diffusion with solvents like hexane/ethyl acetate.

Q. What mechanistic insights explain low yields in the intramolecular cyclization of this compound precursors?

  • Competing pathways, such as premature hydrolysis of the nitrile group or steric hindrance from the 2,3-diethyl substituents, may reduce cyclization efficiency. Kinetic studies (e.g., monitoring via 1^1H NMR) and computational modeling (DFT) can identify transition-state barriers. Adjusting electron-withdrawing groups or using Lewis acid catalysts (e.g., ZnCl2_2) may improve yields .

Q. How can researchers address contradictions in purity data between batch-specific certificates of analysis?

  • Cross-validate results using orthogonal methods:

  • Chromatography : Compare retention times in HPLC (C18 column, acetonitrile/water gradient) with certified reference standards.
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
  • NMR Purity : Integrate residual solvent peaks (e.g., DMSO-d6) against the compound’s signals .

Q. What strategies mitigate side reactions during functionalization of the nitrile group in this compound?

  • Protect the ester group via silylation (e.g., TMSCl) before nitrile modification. For reduction to amines, use selective catalysts like Raney Nickel under H2_2 atmosphere. For hydrolysis to carboxylic acids, employ acidic conditions (H2_2SO4_4, reflux) while monitoring pH to avoid ester cleavage .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
X-ray CrystallographyConfirm stereochemistry of 2,3-diethyl substituentsSHELXL refinement, 0.84 Å resolution, Mo-Kα radiation
HPLC-MS ValidationBatch-specific purity analysisC18 column, 70:30 acetonitrile/water, ESI+ mode
Kinetic NMR StudiesMonitor cyclization efficiencyDMSO-d6, 400 MHz, time-resolved 1^1H spectra
DFT ModelingPredict transition-state barriers in cyclizationB3LYP/6-31G(d), solvent: DMF, Gaussian 16

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-cyano-2,3-diethylpentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.